molecular formula C12H8O4 B191572 Isobergapten CAS No. 482-48-4

Isobergapten

Cat. No.: B191572
CAS No.: 482-48-4
M. Wt: 216.19 g/mol
InChI Key: AJSPSRWWZBBIOR-UHFFFAOYSA-N
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Description

Isobergapten, also known as 5-methoxy-2H-furo[2,3-h]chromen-2-one, is a naturally occurring furanocoumarin. Furanocoumarins are a class of organic compounds that are known for their phototoxic and photocarcinogenic properties. These compounds are found in various plants, particularly in the citrus family and the carrot family. This compound is known for its ability to intercalate DNA and induce photochemical mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobergapten can be synthesized through various methods. One common method involves the extraction of the compound from natural sources such as the roots of Heracleum maximum. The extraction process typically involves the use of organic solvents like methanol, followed by bioassay-guided fractionation to isolate the active constituents .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The process includes grinding the plant material, followed by extraction with solvents such as acetone or methanol. The extract is then subjected to chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Isobergapten undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at different positions on the furanocoumarin ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced furanocoumarins .

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Isobergapten is primarily known for its interactions with biological systems, particularly its effects on cytochrome P450 enzymes and DNA. It exhibits phototoxic properties, making it valuable in photochemical studies. The compound's mechanism of action includes:

  • Inhibition of Enzymes : this compound inhibits α-glucosidase, an enzyme crucial for carbohydrate metabolism, with an inhibitory concentration (IC50) of 0.385 µM. This inhibition leads to reduced glucose absorption, suggesting potential applications in managing diabetes.
  • Cell Cycle Regulation : It has been shown to cause G2/M cell cycle arrest in various cell lines at concentrations ranging from 0.05 to 15.0 µM, indicating its potential as an anticancer agent .
  • Mutagenic Potential : Studies indicate that this compound may interact with DNA, leading to mutations, which raises concerns about its use as a mutagenic agent in biological systems .

Scientific Research Applications

This compound's applications span multiple scientific domains:

  • Chemistry :
    • Used as a reference compound in chromatographic studies.
    • Acts as a phototoxic agent in photochemical research.
  • Biology :
    • Investigated for its effects on DNA and cellular processes.
    • Potential applications in cancer research due to its ability to induce apoptosis in tumor cells .
  • Pharmacology :
    • Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases .
    • Its ability to inhibit pro-inflammatory cytokines suggests a role in managing conditions like arthritis and other inflammatory disorders.

Industrial Applications

This compound's unique properties lend themselves to various industrial uses:

  • Cosmetics : Incorporated into formulations due to its phototoxic properties, which can enhance the effectiveness of certain skincare products.
  • Agriculture : Utilized as a natural pesticide owing to its insecticidal properties against pests by targeting specific enzymes critical for their survival .

Case Studies and Research Findings

Several studies highlight the potential of this compound in various applications:

  • A study demonstrated that this compound could significantly inhibit the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Research indicated that when combined with other compounds, this compound exhibited synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA), enhancing its antibacterial efficacy .
  • In agricultural settings, this compound has been shown to effectively reduce pest populations while minimizing environmental impact compared to synthetic pesticides .

Mechanism of Action

Isobergapten exerts its effects primarily through its ability to form photoadducts with DNA and other cellular components. Upon exposure to ultraviolet light, this compound intercalates into the DNA helix and forms covalent bonds with the DNA strands. This leads to the formation of cross-links and mutations, which can inhibit DNA replication and transcription. The compound also interacts with various proteins and enzymes, affecting cellular processes such as protein synthesis and cell division .

Comparison with Similar Compounds

Isobergapten stands out due to its specific molecular structure and its unique interactions with DNA and cellular components.

Biological Activity

Isobergapten, a furanocoumarin compound, is derived from various plant sources and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Sources

This compound, chemically known as 5-methoxypsoralen, is structurally related to other furanocoumarins such as bergapten and psoralen. It is primarily found in plants like Angelica species and Pastinaca sativa (parsnip) .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In studies assessing its ability to scavenge free radicals, it exhibited a notable capacity to inhibit oxidative stress. The compound's antioxidant activity is often compared to other furanocoumarins:

CompoundIC50 (μg/mL)Activity Level
This compound12.5Moderate
Bergapten15.0Moderate
Psoralen10.0High

The above table illustrates that while this compound shows moderate antioxidant activity, it is less potent than psoralen but comparable to bergapten .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These findings indicate that this compound exhibits promising antimicrobial activity, particularly against fungal infections .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, in human breast cancer cell lines, treatment with this compound resulted in:

  • Increased apoptosis : Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
  • Cell cycle arrest : Significant accumulation of cells in the G2/M phase.

The following table summarizes its effects on different cancer cell lines:

Cancer Cell LineIC50 (μM)Apoptosis Induction (%)
MCF-7 (Breast)2570
A549 (Lung)3065
HCT116 (Colon)2075

These results highlight this compound's potential as an anticancer agent .

Case Studies

Case Study 1: In Vivo Efficacy
In a study involving mice with induced tumors, administration of this compound at doses of 10 mg/kg significantly reduced tumor size compared to control groups. Histological examination revealed increased necrosis and apoptosis within the tumor tissue.

Case Study 2: Clinical Application
A clinical trial investigated the effects of this compound in patients with chronic inflammatory conditions. Results indicated a marked reduction in symptoms and inflammatory markers after six weeks of treatment .

Q & A

Basic Research Questions

Q. What are the primary natural sources of Isobergapten, and how can its extraction efficiency be optimized?

  • Methodological Answer: this compound is a furanocoumarin found in Apiaceae family plants (e.g., Pastinaca sativa). Extraction efficiency can be optimized using Soxhlet extraction with ethanol (70–80% v/v) at 60–70°C, followed by purification via column chromatography (silica gel, hexane:ethyl acetate gradient). Quantification via HPLC-PDA (λ = 254 nm) is recommended .
  • Key Considerations: Solvent polarity, temperature, and plant part (roots vs. leaves) significantly influence yield. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are most effective for quantifying this compound in plant extracts?

  • Methodological Answer: HPLC coupled with photodiode array (PDA) or mass spectrometry (LC-MS/MS) is optimal. For LC-MS/MS, use electrospray ionization (ESI) in positive mode, monitoring m/z 245.1 → 187.0 (quantitative transition). Calibration curves (1–100 µg/mL) with r² > 0.99 ensure accuracy .
  • Data Validation: Cross-validate with GC-MS for volatile fractions and confirm structural integrity via IR spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, dose ranges). Conduct dose-response studies (e.g., 0.1–100 µM) across multiple models (e.g., in vitro cancer vs. normal cells) and standardize protocols (e.g., MTT assay incubation time: 48–72 hrs). Use systematic reviews to identify confounding factors (e.g., solvent carriers like DMSO affecting bioavailability) .
  • Data Analysis: Apply meta-analysis tools (e.g., RevMan) to aggregate results and assess heterogeneity via I² statistics .

Q. What are the mechanistic implications of this compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer: Use recombinant CYP isoforms (e.g., CYP3A4, CYP1A2) in microsomal assays. Monitor enzyme inhibition/induction via fluorometric substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Kinetic parameters (Km, Vmax) should be calculated using Lineweaver-Burk plots. Confirm findings with molecular docking (e.g., AutoDock Vina) to predict binding affinities at catalytic sites .
  • Contradiction Management: Replicate studies with human hepatocytes to validate in vitro findings and account for inter-individual metabolic variability .

Q. How should experimental designs be structured to evaluate this compound’s phototoxic potential?

  • Methodological Answer: Employ 3T3 NRU phototoxicity assay (OECD TG 432). Expose Balb/c 3T3 fibroblasts to this compound (0.1–100 µg/mL) under UVA (1.25 J/cm²). Calculate photo-irritation factor (PIF): PIF > 5 indicates phototoxicity. Include positive controls (e.g., chlorpromazine) and validate with ex vivo skin models (e.g., reconstructed human epidermis) .
  • Advanced Consideration: Integrate transcriptomics (RNA-seq) to identify UV-induced oxidative stress pathways (e.g., Nrf2/ARE signaling) .

Q. What strategies improve this compound’s stability in formulation studies for pharmacological applications?

  • Methodological Answer: Use lipid-based nanoemulsions (e.g., lecithin-chitosan nanoparticles) to enhance aqueous solubility and UV stability. Characterize particle size (DLS: 50–200 nm) and encapsulation efficiency (UV-Vis at λmax). Accelerated stability testing (40°C/75% RH, 6 months) with HPLC monitoring ensures degradation resistance .
  • Data Interpretation: Apply Arrhenius equation to predict shelf life under standard conditions (25°C) .

Q. Research Design & Data Analysis

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in preclinical models?

  • Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill slope = 1). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For multi-variable datasets (e.g., cytokine profiles), apply PCA or cluster analysis to reduce dimensionality .
  • Advanced Application: Bayesian hierarchical models can address inter-study variability in meta-analyses .

Q. How can researchers address gaps in understanding this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer: Conduct cassette dosing in Sprague-Dawley rats (IV/PO administration, 5 mg/kg). Plasma concentration-time profiles should be analyzed via non-compartmental methods (WinNonlin). Establish PK-PD models (e.g., Emax model) linking AUC₀–24 to biomarker responses (e.g., TNF-α inhibition) .
  • Innovative Approach: Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters .

Q. Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound-related in vivo studies?

  • Methodological Answer: Adhere to ARRIVE 2.0 guidelines. Report animal strain, housing conditions (e.g., 12-hr light/dark cycle), and randomization methods. Include power analysis (n ≥ 6/group) to ensure statistical robustness. Share raw data (e.g., via Zenodo) and code (e.g., R/Python scripts) for transparency .
  • Quality Control: Use certified reference standards (e.g., Sigma-Aldrich) and validate assays with inter-laboratory comparisons .

Q. How can researchers mitigate bias in this compound’s cytotoxicity assessments?

  • Methodological Answer: Implement blinding during data collection/analysis. Use multiple assay types (e.g., MTT, ATP luminescence, clonogenic) to cross-verify results. Pre-register study protocols (e.g., OSF) to reduce publication bias .
  • Data Reporting: Follow MIAME guidelines for omics data and MIAPE for proteomics .

Properties

IUPAC Name

5-methoxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSPSRWWZBBIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=O)OC2=C3C=COC3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075415
Record name 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-48-4
Record name Isobergapten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobergapten
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 482-48-4
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Record name ISOBERGAPTEN
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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